molecular formula C18H14N4O5S B5085779 N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide

N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide

Cat. No. B5085779
M. Wt: 398.4 g/mol
InChI Key: BSMWNHWMVFZXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as NPSB and is used as a tool compound to study the biological functions of proteins.

Scientific Research Applications

NPSB has been widely used as a tool compound in various scientific research applications. One of the primary applications of NPSB is in the study of protein-protein interactions. NPSB can selectively bind to specific proteins and disrupt their interactions, allowing researchers to study the biological functions of these proteins.

Mechanism of Action

The mechanism of action of NPSB involves the binding of the compound to specific proteins, leading to the disruption of protein-protein interactions. This disruption can result in changes in the biological functions of the proteins, providing insights into their roles in various cellular processes.
Biochemical and Physiological Effects:
NPSB has been shown to have significant biochemical and physiological effects in various research applications. For example, NPSB has been used to study the role of specific proteins in cancer cell growth and proliferation. In addition, NPSB has been used to investigate the role of proteins in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using NPSB in lab experiments is its selectivity for specific proteins. This selectivity allows researchers to study the biological functions of specific proteins without affecting other cellular processes. However, one limitation of using NPSB is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for the use of NPSB in scientific research. One potential application is in the study of protein-protein interactions in the development of new drugs. NPSB can be used to identify specific proteins that are involved in disease processes, providing insights into potential drug targets. Additionally, NPSB can be used in the development of new diagnostic tools for various diseases. Overall, NPSB has significant potential in various scientific research applications, and its continued study is likely to yield important insights into the biological functions of proteins.

Synthesis Methods

The synthesis of NPSB involves the reaction of 4-nitroaniline with 2-pyridinesulfonamide in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to obtain NPSB in high yield and purity. The synthesis method for NPSB is well-established and has been reported in several scientific articles.

properties

IUPAC Name

N-(4-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-18(20-14-7-9-15(10-8-14)22(24)25)13-4-3-5-16(12-13)28(26,27)21-17-6-1-2-11-19-17/h1-12H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMWNHWMVFZXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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